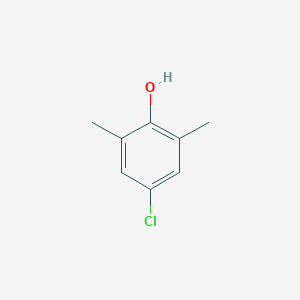
4-氯-2,6-二甲基苯酚
描述
Synthesis Analysis
The chlorination of dimethylphenols, including 2,6-dimethylphenol, leads to the formation of polychlorocyclohexenones and chlorodienones. This process has been well-documented and involves the transformation of the dimethylphenol structure through chlorination, providing insights into the reactivity and possible chemical pathways that 4-chloro-2,6-dimethylphenol can undergo (Hartshorn et al., 1986).
Molecular Structure Analysis
X-ray crystallography studies reveal detailed insights into the molecular structure of 4-chloro-2,6-dimethylphenol derivatives. These analyses provide valuable information about the spatial arrangement and bonding within the molecules, essential for understanding their reactivity and properties (Hartshorn et al., 1986).
Chemical Reactions and Properties
4-Chloro-2,6-dimethylphenol undergoes various chemical reactions, including Suzuki reactions, which have been utilized to synthesize numerous derivatives. These reactions not only expand the chemical repertoire of the compound but also demonstrate its versatility in forming structures with potential antibacterial properties (Zaooli et al., 2019).
Physical Properties Analysis
The physical properties of 4-chloro-2,6-dimethylphenol and its derivatives, including their crystalline structure and phase transitions, have been extensively studied. Such investigations are crucial for understanding the conditions under which these compounds are stable and how they interact with other substances in various environments (Bator et al., 2011).
Chemical Properties Analysis
Density Functional Theory (DFT) and other computational methods have provided profound insights into the electronic structure and chemical properties of 4-chloro-2,6-dimethylphenol derivatives. These studies facilitate a deeper understanding of the molecular interactions, reactivity patterns, and potential applications of these compounds in various chemical processes (Wazzan et al., 2016).
科学研究应用
氧化偶联聚合: 4-氯-2,6-二甲基苯酚用于 Cu(II)-tmed 络合物催化的 2,6-二甲基苯酚的氧化偶联聚合。这一过程对于聚合物的合成具有重要意义,其动力学和机理已得到广泛的研究(Viersen、Challa 和 Reedijk,1990 年)。
降解研究: 该化合物已研究了其在水中的紫外线和紫外线/过硫酸盐过程中的降解,这对于了解环境影响和从废水中去除抗菌化合物至关重要(Li 等人,2020 年)。
气相色谱应用: 它用于气相色谱法测定水溶液中的残留氯(Ellis 和 Brown,1981 年)。
抗菌筛选: 4-氯-2,6-二甲基苯酚的衍生物已被合成并测试了其对各种细菌的抗菌性能,这对医学应用至关重要(Zaooli、Hussein、Jafar 和 Al-Thamir,2019 年)。
聚合物合成中的催化: 该化合物参与使用芳香胺配体和氯化铜(I) 聚合 2,6-二甲基苯酚的催化,这对合成某些聚合物很重要(Kim 等人,2018 年)。
环境监测: 4-氯-2,6-二甲基苯酚用于开发用于监测空气中氯的固体吸附剂,这对于职业安全和环境监测至关重要(Rando 和 Poovey,1993 年)。
溶剂效应研究: 已经对取代基和溶剂对二甲基-2,6-苯酚二聚反应焓的影响进行了研究,深入了解了化学热力学(Baron、Tanguy 和 Lumbroso-Bader,1975 年)。
塑料工业中的合成: 该化合物用于由苯酚和甲醇合成 2,6-二甲基苯酚,这一过程对塑料工业很重要(Żukowski 等人,2014 年)。
安全和危害
属性
IUPAC Name |
4-chloro-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKSJIPZHRLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149982 | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-dimethylphenol | |
CAS RN |
1123-63-3 | |
| Record name | 4-Chloro-2,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















